molecular formula C20H19ClN2O6 B14577803 1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate CAS No. 61135-69-1

1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate

Cat. No.: B14577803
CAS No.: 61135-69-1
M. Wt: 418.8 g/mol
InChI Key: KPNPRMZNOOYNJA-UHFFFAOYSA-M
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Description

1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyridinium ion, a methoxy group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, followed by the introduction of the methoxy group and the phenylethylamine moiety. The final step involves the formation of the perchlorate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The phenylethylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while reduction of the pyridinium ion may produce a pyridine derivative.

Scientific Research Applications

1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium salts and phenylethylamine derivatives. Examples include:

  • 1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium chloride
  • 1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium bromide

Uniqueness

1-{2-Methoxy-5-[(2-oxo-2-phenylethyl)amino]phenyl}pyridin-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61135-69-1

Molecular Formula

C20H19ClN2O6

Molecular Weight

418.8 g/mol

IUPAC Name

2-(4-methoxy-3-pyridin-1-ium-1-ylanilino)-1-phenylethanone;perchlorate

InChI

InChI=1S/C20H19N2O2.ClHO4/c1-24-20-11-10-17(14-18(20)22-12-6-3-7-13-22)21-15-19(23)16-8-4-2-5-9-16;2-1(3,4)5/h2-14,21H,15H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KPNPRMZNOOYNJA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)NCC(=O)C2=CC=CC=C2)[N+]3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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